L-Asparagine-amide-15N monohydrate

Mass spectrometry Metabolic flux analysis Positional isotopomer analysis

Unlike unlabeled asparagine or uniformly 15N2-labeled variants, this amide-specific isotopomer enables unambiguous tracking of amide nitrogen metabolic fate. Essential for MS-based quantitation of endogenous asparagine, cancer cell asparagine dependency studies, and calibration of positional 15N distribution methods. ≥98 atom% 15N enrichment. For research use only.

Molecular Formula C4H10N2O4
Molecular Weight 151.13 g/mol
Cat. No. B12059991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine-amide-15N monohydrate
Molecular FormulaC4H10N2O4
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)N.O
InChIInChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1;
InChIKeyRBMGJIZCEWRQES-UEFLAVRISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Asparagine-amide-15N Monohydrate: Procurement-Grade Stable Isotope for Site-Specific Nitrogen Tracing


L-Asparagine-amide-15N monohydrate (CAS: 204451-47-8) is a site-specific stable isotope-labeled amino acid in which the amide nitrogen atom is selectively enriched with the 15N isotope at a typical isotopic purity of ≥98 atom% 15N, with the molecule presented in its monohydrate crystalline form . This compound belongs to the class of 15N-labeled endogenous metabolites used as tracers for nitrogen flux analysis. With a molecular weight of 151.13 g/mol (exact mass: 151.061) and a mass shift of M+1 relative to the unlabeled L-asparagine monohydrate, it is distinguishable in mass spectrometry workflows . The selective labeling of the amide nitrogen—as opposed to uniform or amino-only labeling—enables positional differentiation of nitrogen metabolic fate, which is the critical procurement consideration distinguishing this compound from alternative labeled asparagine variants [1].

Why Unlabeled L-Asparagine or Uniformly 15N2-Labeled Asparagine Cannot Substitute for L-Asparagine-amide-15N Monohydrate


Generic substitution with unlabeled L-asparagine monohydrate (CAS: 5794-13-8) fails entirely in any application requiring nitrogen isotopic tracing or MS-based quantitation, as it provides no mass shift for detection. More critically, substitution with uniformly 15N2-labeled asparagine (where both α-amino and amide nitrogens carry 15N) fails to answer position-specific questions: the amine nitrogen of asparagine is incorporated into other amino acids more efficiently than the amide nitrogen in metabolic systems, yet uniform labeling obscures this differential fate [1]. Amide-specific 15N labeling is the only approach that enables unambiguous tracking of amide nitrogen flux through transamination versus deamidation pathways [2]. Furthermore, analytical methods for differentiating between 15N-amide and 15N-amino labeling in asparagine require the use of site-specific mono-15N isotopomers as standards and calibration benchmarks—uniform 15N2-asparagine cannot serve this calibration function because it does not produce the distinct fragmentation pattern needed to quantify positional label distribution [3].

Quantitative Differential Evidence for L-Asparagine-amide-15N Monohydrate Versus Alternative Labeled Forms


Position-Specific 15N Detection: Amide-15N Enables Differentiation from Amino-15N Labeling in Asparagine with 1.0% Detection Limit

Using all mono-15N isotopomers of asparagine, Scharff-Poulsen et al. (2007) established that the amide group of asparagine is eliminated as HNCO in a secondary fragmentation process, enabling unambiguous differentiation between 15N-amide and 15N-amino labeling [1]. This analytical method was validated using L-Asparagine-amide-15N (target compound) against L-Asparagine-amino-15N standards, achieving a detection limit of 1.0% for the presence of a 15N label in asparagine [1].

Mass spectrometry Metabolic flux analysis Positional isotopomer analysis

Metabolic Compartmentation Analysis: Amide-15N Tracing Reveals ~10% Metabolically Inactive Asparagine Pool Inaccessible to Uniform Labeling Methods

Rhodes et al. (1989) employed L-Asparagine-amide-15N to determine specific amide-15N abundance in Lemna minor, enabling the calculation of unlabeled:single-15N:double-15N-labeled species ratios that are diagnostic of metabolic pool compartmentation [1]. Using this site-specific approach, kinetic evidence demonstrated that approximately 10% of the free asparagine pool is metabolically inactive (vacuolar) and would be indistinguishable from active pools using uniform 15N2 labeling [1].

Plant metabolism Nitrogen compartmentation Stable isotope tracing

Quantitative Internal Standard Capability: M+1 Mass Shift Enables LC-MS/MS Quantitation at 98 atom% 15N Enrichment

L-Asparagine-amide-15N monohydrate provides a consistent M+1 mass shift (m/z increase of 1 Da relative to unlabeled L-asparagine monohydrate) with isotopic enrichment specified at 98 atom% 15N by multiple vendors . This M+1 shift enables its use as an internal standard for quantitative analysis of L-asparagine in complex biological matrices using LC-MS or GC-MS, where the labeled compound co-elutes with the analyte but is distinguished by its unique m/z [1].

Quantitative LC-MS Internal standardization Amino acid analysis

Amide Nitrogen-Specific Tracer for Glutamine-Amide Synthesis Pathways: Differential Incorporation Efficiency Compared to Amino Nitrogen

Haribal and Jander (2015) demonstrated in pea aphid (Acyrthosiphon pisum) feeding studies that when asparagine is supplied with site-specific labeling, the amine nitrogen of asparagine is incorporated into other amino acids more efficiently than the amide nitrogen [1]. This differential incorporation cannot be detected using uniformly labeled 15N2-asparagine, which would conflate amine and amide nitrogen fluxes [1].

Nitrogen assimilation Amino acid biosynthesis Tracer studies

Amide-15N as Calibration Benchmark for Positional Labeling Quantitation: 12% Expectation Window at 30% 15N Enrichment

Scharff-Poulsen et al. (2007) established a benchmark for positional labeling determination using 30% 15N-labeled asparagine standards, yielding an expectation window of 12% for asparagine positional labeling accuracy [1]. The average relative standard deviation (RSD) for asparagine positional labeling determination at this benchmark was 15% [1].

Method validation Isotopomer quantitation Analytical standards

Procurement-Grade Purity Specification: 99.80% Chemical Purity with 98 atom% 15N Isotopic Enrichment

Commercially available L-Asparagine-amide-15N monohydrate from major suppliers is specified at 99.80% chemical purity (by HPLC) with 98 atom% 15N isotopic enrichment [1]. This compares favorably to the baseline unlabeled L-asparagine monohydrate (CAS: 5794-13-8), which is typically supplied at ≥98% purity without isotopic specification . The compound is supplied as a white to off-white solid powder with melting point 233-235°C (lit.) and optical activity [α]20/D +31.5° (c = 1 in 1 M HCl) .

Quality control Stable isotope procurement Analytical standards

Validated Application Scenarios for L-Asparagine-amide-15N Monohydrate Based on Quantitative Evidence


LC-MS/MS Internal Standard for Absolute Quantitation of Asparagine in Biological Matrices

L-Asparagine-amide-15N monohydrate is used as an M+1 internal standard for LC-MS/MS quantitation of endogenous asparagine in plasma, tissue homogenates, and cell culture media. The compound co-elutes with unlabeled asparagine while providing a distinct +1 Da mass shift at 98 atom% 15N enrichment, enabling accurate isotope dilution mass spectrometry with correction for matrix effects and ionization efficiency variations [1][2].

Metabolic Flux Analysis of Amide Nitrogen Fate in Cancer Cell Nitrogen Metabolism

In studies of cancer cell asparagine dependency (e.g., acute lymphoblastic leukemia cells with low asparagine synthetase expression), L-Asparagine-amide-15N monohydrate serves as a tracer to quantify amide-specific nitrogen flux. Unlike uniform 15N2-asparagine, the amide-specific label enables direct measurement of nitrogen flux ratios without confounding from amino-nitrogen contributions [1].

Positional 15N-Labeling Method Calibration and Validation Standard

As established by Scharff-Poulsen et al. (2007), L-Asparagine-amide-15N monohydrate is required as a calibration standard for analytical methods that differentiate between 15N-amide and 15N-amino labeling in complex amino acid mixtures. The method's performance metrics (1.0% detection limit, 12% expectation window at 30% 15N) were validated using this specific isotopomer [1].

Plant Nitrogen Compartmentation Studies Requiring Discrimination of Active vs. Inactive Metabolic Pools

L-Asparagine-amide-15N monohydrate enables the quantification of unlabeled:single-15N:double-15N-labeled amide species ratios that are diagnostic of subcellular nitrogen pool compartmentation. As demonstrated by Rhodes et al. (1989), this approach identifies metabolically inactive vacuolar asparagine pools (approximately 10% of total free asparagine) that would be indistinguishable using uniform labeling strategies [1].

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